Antithrombotic Protection vs. Warfarin with Attenuated Prothrombin Time Prolongation
In a subacute (3-day) oral dosing model in mice at 30 μmol/kg, 2-(benzylamino)-N-cyclohexylbenzamide (compound 8g) provided 48% antithrombotic protection, comparable to warfarin at 50% protection under identical conditions. However, the prothrombin time (PT) for 8g was 11.2 minutes, versus 118.2 minutes for warfarin—a 10.6-fold difference—indicating a substantially lower systemic anticoagulant burden at near-equivalent antithrombotic efficacy [1].
| Evidence Dimension | Antithrombotic protection (%) and prothrombin time (min) at 30 μmol/kg oral dosing for 3 days in mice |
|---|---|
| Target Compound Data | 48% protection; PT = 11.2 min |
| Comparator Or Baseline | Warfarin: 50% protection; PT = 118.2 min |
| Quantified Difference | Antithrombotic protection within 2 percentage points of warfarin; PT 10.6-fold lower (11.2 vs. 118.2 min) |
| Conditions | Mouse model; oral administration at 30 μmol/kg; 3-day subacute treatment; ex vivo antithrombotic assay and prothrombin time measurement |
Why This Matters
This differentiation is critical for researchers seeking antithrombotic tool compounds that decouple efficacy from bleeding risk—a persistent challenge with warfarin-based positive controls.
- [1] Verma A, Giridhar R, Kanhed A, Sinha A, Modh P, Yadav MR. Novel 2-aminobenzamides as potential orally active antithrombotic agents. ACS Med Chem Lett. 2013;4(1):32-36. Table 1. doi:10.1021/ml300217f. [Retracted—data retained in ChEMBL: CHEMBL2321937] View Source
